![molecular formula C10H23N3O B12594524 Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- CAS No. 875740-02-6](/img/structure/B12594524.png)
Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- is an organic compound with significant biological activity and various applications. It is a colorless to pale yellow solid that is soluble in water and organic solvents. The compound features both an amide and an amine group, making it versatile in chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-amino-1-butylamine+acetyl chloride→Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency and product purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its role as a growth regulator and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, surfactants, and other functional materials[][1].
Mecanismo De Acción
The mechanism by which Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Aminobutyl)acetamide
- N-Acetylspermidine
- N-Acetylputrescine
Propiedades
Número CAS |
875740-02-6 |
|---|---|
Fórmula molecular |
C10H23N3O |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
N-[(2R)-4-(4-aminobutylamino)butan-2-yl]acetamide |
InChI |
InChI=1S/C10H23N3O/c1-9(13-10(2)14)5-8-12-7-4-3-6-11/h9,12H,3-8,11H2,1-2H3,(H,13,14)/t9-/m1/s1 |
Clave InChI |
NCHUZACAGJBRLA-SECBINFHSA-N |
SMILES isomérico |
C[C@H](CCNCCCCN)NC(=O)C |
SMILES canónico |
CC(CCNCCCCN)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol](/img/structure/B12594444.png)
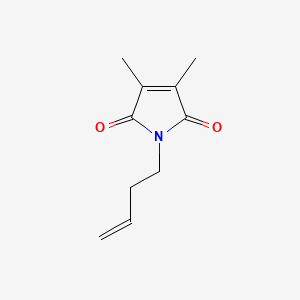
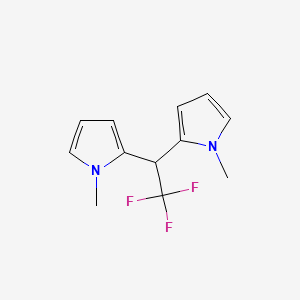


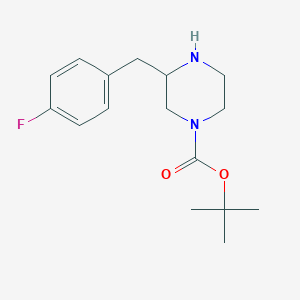

![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)

![Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-](/img/structure/B12594487.png)
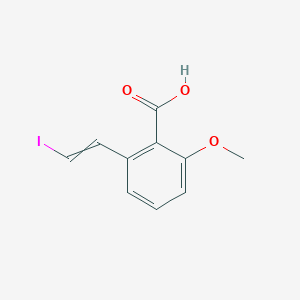
![S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate](/img/structure/B12594509.png)
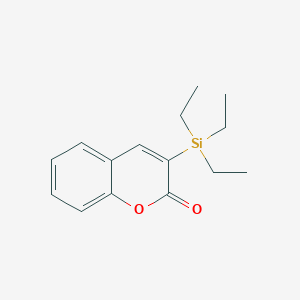
![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
